Guanosine-2'-monophosphate

描述

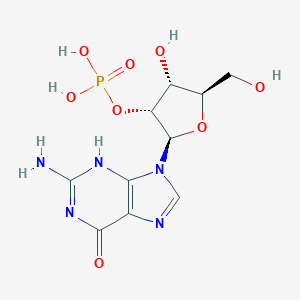

Guanosine 2'-monophosphate is a purine ribonucleoside 2'-monophosphate having guanine as the nucleobase. It has a role as an EC 3.1.27.3 (ribonuclease T1) inhibitor. It is a conjugate acid of a guanosine 2'-monophosphate(2-).

Guanosine-2'-monophosphate is a natural product found in Helianthus tuberosus with data available.

生物活性

Guanosine-2'-monophosphate (2'-GMP) is an important nucleotide that plays a significant role in various biological processes, including signal transduction, cellular metabolism, and neuroprotection. This article delves into the biological activities of 2'-GMP, highlighting its mechanisms of action, effects on cellular functions, and relevance in disease contexts.

Overview of this compound

2'-GMP is a derivative of guanosine monophosphate (GMP), characterized by the presence of a hydroxyl group at the 2' position of the ribose sugar. This structural modification influences its biological activity and interactions with various cellular components.

1. Signal Transduction

2'-GMP is involved in several signaling pathways, particularly in the context of cyclic nucleotide signaling. It can act as a second messenger, modulating the activity of protein kinases and phosphatases. The following table summarizes key signaling pathways influenced by 2'-GMP:

2. Metabolic Regulation

As a nucleotide, 2'-GMP participates in nucleotide metabolism. It serves as a substrate for various enzymes involved in nucleotide synthesis and degradation. In particular, guanosine monophosphate reductase (GMPR) converts GMP to inosine monophosphate (IMP), which plays a crucial role in regulating intracellular GTP levels:

- Mechanism : GMPR activity is regulated by phosphorylation, which enhances its ability to lower GTP pools in cells, impacting processes such as cell proliferation and invasion in cancer contexts .

3. Neuroprotective Properties

Recent studies indicate that guanosine and its derivatives possess neuroprotective effects. The neuroprotective mechanisms attributed to 2'-GMP include:

- Reduction of Neuroinflammation : 2'-GMP has been shown to mitigate neuroinflammation by modulating glial cell activity.

- Oxidative Stress Mitigation : It helps reduce oxidative stress levels in neuronal cells.

- Promotion of Neurotrophic Factors : The release of neurotrophic factors such as NGF and FGF-2 is stimulated by guanosine, promoting neuronal survival and differentiation .

Case Study 1: Guanosine in Cancer Therapy

A study investigated the role of GMPR in melanoma progression. It was found that reduced GMPR levels correlated with increased tumor invasiveness due to elevated GTP levels facilitating RAC1 activation. This highlights the potential therapeutic implications of targeting GMPR to modulate GTP levels for cancer treatment .

Case Study 2: Neuroprotective Effects

In models of ischemic stroke and neurodegenerative diseases, administration of guanosine demonstrated significant protective effects against neuronal damage. The mechanisms involved include enhanced astrocytic function and increased expression of neuroprotective proteins .

Research Findings

Recent research has expanded our understanding of the biological roles of 2'-GMP:

- Cyclic GMP Pathways : Studies have shown that 2',3'-cyclic GMP (a related compound) influences bacterial virulence and quorum sensing, indicating that cyclic nucleotides play diverse roles across different organisms .

- Immune Modulation : The cGAS-STING pathway, which involves cyclic GMP signaling, has been identified as a critical regulator in immune responses against tumors .

科学研究应用

Biochemical Research

Guanosine-2'-monophosphate is crucial in molecular biology, especially for RNA synthesis and modification. It serves as a monomer in RNA, facilitating the transcription process. Additionally, GMP is involved in cellular signaling pathways, influencing various physiological functions.

RNA Synthesis and Modification

- GMP is essential for the synthesis of RNA, where it acts as a building block.

- It participates in post-transcriptional modifications, affecting RNA stability and function.

Cellular Signaling

- GMP is involved in signaling pathways that regulate cellular activities.

- It can act as a second messenger in various biological processes, influencing gene expression and enzyme activity.

Structural Biology

This compound can self-assemble into G-quadruplex structures, which are important for understanding nucleic acid interactions and stability.

G-Quadruplex Formation

- G-quadruplexes consist of stacked guanine quartets stabilized by hydrogen bonds.

- These structures have implications in cancer biology and gene regulation, making them targets for therapeutic interventions.

Therapeutic Applications

Research indicates that this compound may possess antiviral and anticancer properties. Studies have shown its potential in inhibiting viral replication and tumor growth.

Antiviral Properties

- GMP has been studied for its ability to inhibit viral enzymes, suggesting its use in antiviral therapies.

Anticancer Activity

- GMP's role in regulating cell proliferation and apoptosis positions it as a candidate for cancer treatment strategies.

Food Industry Applications

This compound is recognized as a flavor enhancer in the food industry, often used in synergy with other compounds to enhance umami taste.

Flavor Enhancement

- It is known as E626 and is commonly found in processed foods like instant noodles and snacks.

- The combination of disodium guanylate with disodium inosinate (E627) enhances the overall flavor profile of food products.

Case Studies

Several studies illustrate the diverse applications of this compound across different fields:

| Study | Focus | Findings |

|---|---|---|

| 1 | Antiviral Properties | Demonstrated GMP's ability to inhibit replication of specific viruses (PubMed) |

| 2 | G-Quadruplex Structures | Explored the stability of G-quadruplexes formed by GMP under varying conditions (Nature Communications) |

| 3 | Flavor Enhancement | Analyzed the effectiveness of GMP as a flavor enhancer in food products (Wikipedia) |

化学反应分析

Chemical Reactions and Interactions

- Hydrolysis : Guanosine monophosphate can be hydrolyzed into guanosine and phosphate via the action of enzymes such as 5'-nucleotidase, cytosolic 5'-nucleotidase 1B, and cytosolic 5'-nucleotidase 1A .

- Synthesis and Conversion

- Interaction with Metal Ions : Ag+ promotes nucleotide stacking and aggregation of guanosine monophosphate .

Enzymes Involved with Guanosine Monophosphate

Several enzymes interact with guanosine monophosphate, facilitating its synthesis, degradation, or conversion into other molecules :

- 5'-nucleotidase : Hydrolyzes extracellular nucleotides into membrane-permeable nucleosides .

- Cytosolic 5'-nucleotidase 1B : Dephosphorylates the 5' and 2'(3')-phosphates of deoxyribonucleotides .

- Cytosolic 5'-nucleotidase 1A : Dephosphorylates the 5' and 2'(3')-phosphates of deoxyribonucleotides and helps regulate adenosine levels .

- Ectonucleotide pyrophosphatase/phosphodiesterase 2 : Mediates extracellular nucleotide-derived phosphate hydrolysis .

- 3',5'-cyclic-nucleotide phosphodiesterase 2 : Controls the level of cAMP .

- 5',5'''-P-1,P-4-tetraphosphate phosphorylase 2 : Catalyzes the catabolism of Np-4-N' nucleotides .

- Guanosine-diphosphatase : Converts nucleoside diphosphates to nucleoside monophosphates .

- Guanosine monophosphate reductase (GMPR) : Decreases GTP pools by converting GMP to IMP .

Role in Biological Processes

- Neuropathology : Guanosine has neuroprotective properties and is released in the brain . It can modulate glutamatergic transmission and has antiapoptotic, antioxidant, and anti-inflammatory effects .

- Hormonal Signaling : GMP can exist in a cyclic structure known as cyclic GMP (cGMP), which plays a role in mediating hormonal signaling .

- Regulation of Virulence : 2',3'-cyclic guanosine monophosphate (2',3'-cGMP) controls biological functions such as quorum sensing (QS) signaling systems and virulence in certain species .

Guanosine Monophosphate and Ag+

Silver ions (Ag+) can interact with 5'-GMP, leading to nucleotide stacking and aggregation . The reaction is favored starting at 10 μM 5'-GMP . The dianionic phosphate of 5'-GMP is one binding site for Ag+, with another binding site being the N7 on the nucleobase .

属性

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。